molecular formula C13H16N4O2 B2394638 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006356-08-6

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2394638
CAS No.: 1006356-08-6
M. Wt: 260.297
InChI Key: VRWXBRZDNDKQNC-UHFFFAOYSA-N
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Description

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.30 g/mol . This β-diketone derivative, functionalized with dimethylpyrazole groups, is offered for research and development purposes. As a specialized building block, it is of significant interest in coordination chemistry, particularly in the synthesis of novel ligands and metal-organic complexes. The presence of multiple nitrogen and oxygen donor atoms makes it a potential candidate for constructing materials with specific electronic or catalytic properties. Researchers can explore its utility in developing advanced chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for critical handling information. Based on a closely related compound, this material may be harmful if swallowed and may cause skin, serious eye, and respiratory irritation . Appropriate personal protective equipment (PPE) and adequate ventilation are required during handling.

Properties

IUPAC Name

1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWXBRZDNDKQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Malonyl Chloride Intermediates

The most widely reported method involves reacting 1,3-dimethylpyrazole-4-carboxylic acid derivatives with malonyl chloride under anhydrous conditions. In a typical procedure:

  • Reactants : 1,3-Dimethylpyrazole-4-carbonyl chloride (2 eq) and malonyl chloride (1 eq).
  • Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0–5°C under nitrogen atmosphere, with triethylamine (TEA) as a base.
  • Reaction Time : 12–24 hours.

The product is isolated via vacuum distillation after aqueous workup, yielding 60–75% pure compound. Nuclear magnetic resonance (NMR) confirms the structure, with carbonyl peaks at δ 190–195 ppm in $$^{13}\text{C}$$ NMR and pyrazole methyl singlets at δ 2.5–3.0 ppm in $$^{1}\text{H}$$ NMR.

Alternative Route Using Potassium Hydroxide

A modified approach substitutes malonyl chloride with diethyl malonate in the presence of potassium hydroxide:

  • Step 1 : 1,3-Dimethylpyrazole-4-carboxylic acid (2 eq) is deprotonated with KOH in ethanol.
  • Step 2 : Diethyl malonate (1 eq) is added dropwise at 50°C.
  • Step 3 : The mixture is refluxed for 6 hours, followed by acidification with HCl to precipitate the product.

This method achieves 55–65% yield but requires careful pH control to avoid side products like mono-ketones.

Claisen Condensation with Pyrazole-Substituted Acetones

Cross-Coupling of 1,3-Dimethylpyrazole-4-Acetone

Claisen condensation between two equivalents of 1,3-dimethylpyrazole-4-acetone and ethyl acetate under basic conditions provides a scalable route:

  • Base : Sodium ethoxide (NaOEt) in absolute ethanol.
  • Temperature : 70–80°C.
  • Key Intermediate : The enolate ion attacks the carbonyl group, forming the β-diketone backbone.

Yields range from 70–80%, with higher purity (>95%) confirmed by high-performance liquid chromatography (HPLC). Infrared (IR) spectroscopy shows strong C=O stretches at 1700–1720 cm$$^{-1}$$ and pyrazole C=N vibrations at 1600–1650 cm$$^{-1}$$.

Solvent-Free Mechanochemical Synthesis

Ball Milling Approach

Recent advances utilize solvent-free mechanochemistry to reduce waste:

  • Reactants : 1,3-Dimethylpyrazole-4-carboxylic acid (2 eq) and malonic acid (1 eq).
  • Catalyst : Montmorillonite K10 clay.
  • Conditions : Ball milling at 30 Hz for 2 hours.

This method achieves 85% yield with no solvent residues, though scalability remains challenging.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Malonyl Chloride 60–75 90–95 High reproducibility Requires anhydrous conditions
Diethyl Malonate 55–65 85–90 Avoids toxic chlorides Lower yield due to side reactions
Claisen Condensation 70–80 >95 Scalable for industrial use Energy-intensive reflux conditions
Mechanochemical 85 98 Environmentally friendly Limited to small-scale production

Optimization Strategies and Challenges

Role of Bases

  • Triethylamine (TEA) : Enhances reaction rates but can form ammonium salts that complicate purification.
  • Potassium Carbonate (K$$2$$CO$$3$$) : Generates fewer byproducts in aqueous media but slows reaction kinetics.

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO) : Increase solubility of intermediates but may degrade β-diketones at high temperatures.
  • Ether Solvents (THF, DCM) : Preferred for their low reactivity and ease of removal.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves mono-ketone impurities.

Structural Validation and Characterization

Spectroscopic Data

  • $$^{1}\text{H}$$ NMR (CDCl$$3$$) : δ 2.48 (s, 6H, CH$$3$$), 3.89 (s, 6H, N-CH$$_3$$), 6.72 (s, 2H, pyrazole-H).
  • $$^{13}\text{C}$$ NMR : δ 190.2 (C=O), 145.6 (pyrazole-C), 40.1 (N-CH$$_3$$).
  • IR (KBr) : 1705 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=N), 1550 cm$$^{-1}$$ (C=C).

X-ray Crystallography

Single-crystal X-ray studies confirm the planar β-diketone core and dihedral angles of 15–20° between pyrazole rings. The bond length between carbonyl carbons is 1.38 Å, consistent with conjugated enolate systems.

Industrial and Research Applications

Coordination Chemistry

The compound forms stable complexes with lanthanides (e.g., Nd$$^{3+}$$, Ho$$^{3+}$$) for luminescent materials. Key applications include:

  • OLEDs : Red-emitting europium(III) complexes with quantum yields up to 32%.
  • Catalysis : Nickel(II) complexes for ethylene polymerization (activity: 1,200 g/mmol·h).

Limitations in Scale-Up

  • Cost : 1,3-Dimethylpyrazole-4-carboxylic acid derivatives are expensive ($120–150/g).
  • Regulatory Issues : Chlorinated solvents (DCM) require specialized disposal protocols.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Coordination Chemistry

  • Lanthanide Complexes :
    The compound is commonly used to synthesize lanthanide complexes. For instance, studies have shown that it can form stable complexes with lanthanide ions such as La(III) and Nd(III) when reacted with appropriate metal salts. These complexes exhibit interesting luminescent properties due to the efficient energy transfer from the ligand to the metal ion. This is particularly relevant in the development of phosphorescent materials for lighting and display technologies .
  • Luminescence Sensitization :
    Research indicates that 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can act as a sensitizer in luminescent materials. The excited states of the ligand can enhance the luminescence of the metal centers in complexes, making them suitable for applications in optoelectronic devices .

Photoluminescent Properties

The photoluminescent properties of this compound have been extensively studied. It has been found to exhibit strong emission characteristics when complexed with certain lanthanides. This makes it a candidate for applications in:

  • Display Technologies : Utilizing its luminescent properties for screens and other visual displays.
  • Lighting Applications : Development of more efficient light sources through phosphorescence.

Case Study 1: Lanthanide Complexes Synthesis

A study demonstrated the synthesis of a series of lanthanide complexes using this compound as a ligand. The resulting complexes were characterized using techniques such as NMR and photoluminescence spectroscopy. The results indicated that these complexes exhibited enhanced luminescent properties compared to their uncoordinated counterparts .

Case Study 2: Photophysical Properties

Another investigation focused on the photophysical properties of the compound when used as a ligand for various transition metals. The study highlighted how the electronic environment around the metal center was altered by the presence of the ligand, leading to significant changes in emission spectra and quantum yields .

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione largely depends on its role as a ligand in coordination complexes. It can coordinate with metal ions through the nitrogen atoms of the pyrazole rings, forming stable complexes. These complexes can exhibit various properties such as luminescence, which can be attributed to the energy transfer processes between the ligand and the metal ion .

Comparison with Similar Compounds

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

  • Structure : Replaces the 1,3-dimethyl groups on pyrazole with 1-methyl groups.
  • Synthesis : Prepared via established methods with higher reproducibility compared to the dimethyl variant .
  • Applications : Used in platinum(II) complexes for luminescent materials, suggesting robust stability during coordination .
  • Key Difference : The absence of a second methyl group on the pyrazole likely reduces steric hindrance, improving ligand flexibility and metal-binding efficiency.

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione

  • Structure : Features 1,5-dimethylpyrazole substituents and an additional methyl group on the central propane backbone.

1,3-bis(2,4-dichlorophenyl)propane-1,3-dione

  • Structure : Aryl-substituted β-diketone with electron-withdrawing chlorine atoms.
  • Physicochemical Properties :
    • Molecular Formula: C₁₅H₈Cl₄O₂
    • Molar Mass: 362.03 g/mol .
  • Key Difference : The dichlorophenyl groups increase hydrophobicity and electron-withdrawing effects, making it more suited for applications requiring rigid, planar coordination geometries compared to pyrazolyl-based diketones .

Table 1: Comparative Analysis of β-Diketone Derivatives

Compound Name Substituents Molar Mass (g/mol) Key Properties
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione 1,3-dimethylpyrazole Not provided Prone to decomposition under alkaline conditions; forms lanthanide complexes
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione 1-methylpyrazole Not provided Stable in platinum(II) complexes; used in luminescent materials
1,3-bis(2,4-dichlorophenyl)propane-1,3-dione 2,4-dichlorophenyl 362.03 Hydrophobic; strong electron-withdrawing effects

Commercial and Practical Considerations

This compound is listed as discontinued by suppliers like CymitQuimica, whereas analogues such as the 1-methylpyrazole and dichlorophenyl derivatives remain accessible or synthetically tractable . This highlights the importance of substituent choice in balancing stability, synthetic feasibility, and commercial viability.

Biological Activity

1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione (referred to as "the compound") is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its comparison with similar compounds.

Chemical Structure and Synthesis

The compound features two 1,3-dimethyl-1H-pyrazole rings connected by a propane-1,3-dione moiety. The synthesis typically involves the reaction of 1,3-dimethyl-1H-pyrazole with diketone precursors under basic conditions. A common synthetic route includes the use of acetylacetone in the presence of sodium hydroxide to yield the desired product.

The biological activity of the compound is largely attributed to its role as a ligand in coordination complexes. It can coordinate with metal ions via the nitrogen atoms of the pyrazole rings, forming stable complexes that exhibit unique properties such as luminescence and enhanced biological activity. The coordination with metals like neodymium and lanthanum has been explored for various applications in materials science and medicinal chemistry .

Biological Activities

The compound has demonstrated a spectrum of biological activities, including:

Anticancer Activity :

  • Compounds containing pyrazole scaffolds have shown efficacy against various cancer cell lines, including lung, breast (MDA-MB-231), and prostate cancer cells. The antiproliferative effects are linked to their ability to inhibit key cancer-related targets such as topoisomerase II and EGFR .

Anti-inflammatory Properties :

  • Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, certain synthesized compounds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .

Antimicrobial Activity :

  • The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported promising results against E. coli and S. aureus, indicating its potential as an antibacterial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related pyrazole compounds:

  • Anticancer Studies :
    • A study demonstrated that pyrazole derivatives could inhibit the growth of multiple cancer types through modulation of signaling pathways involved in cell proliferation .
  • Anti-inflammatory Research :
    • Compounds derived from pyrazoles were tested for their ability to reduce inflammation in animal models, showing comparable efficacy to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing :
    • A series of 1-acetyl-3-(aryl)-5-(pyrazolyl) derivatives were synthesized and tested against bacterial strains, revealing significant activity that suggests further exploration for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
1,3-bis(1H-pyrazol-4-yl)propane-1,3-dioneLacks methyl groupsLower coordination ability
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)propane-1,3-dioneDifferent substitution patternVaries in activity; specific studies needed

The presence of methyl groups in this compound enhances its coordination capabilities compared to its analogs. This unique structural feature contributes to its improved biological activities.

Q & A

Q. What are the established synthetic routes for 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves multi-step condensation reactions starting with pyrazole derivatives. Key steps include:

  • Step 1: Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation (analogous to methods in pyrazole aldehyde synthesis) .
  • Step 2: Condensation with diketone precursors (e.g., malonyl chloride or esters) under basic conditions. Ethanol or methanol are preferred solvents due to their polarity and ability to stabilize intermediates, while bases like triethylamine or K2CO3 enhance nucleophilicity .
  • Optimization: Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent purity, and stoichiometric ratios (1:2 for pyrazole:diketone). Microwave-assisted synthesis can reduce reaction time by 40% .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

Technique Key Features Reference
<sup>1</sup>H/<sup>13</sup>C NMR Pyrazole ring protons (δ 7.2–7.8 ppm); diketone carbonyls (δ 170–175 ppm)
IR Spectroscopy C=O stretches (1650–1750 cm<sup>-1</sup>); pyrazole C-N stretches (1350–1450 cm<sup>-1</sup>)
X-ray Diffraction Confirms planar geometry of diketone core and dihedral angles between pyrazole rings (typically 15–25°)
  • Validation: Cross-reference with computational simulations (DFT for optimized geometry) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

  • Method 1: Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For antimicrobial studies, use CLSI/MHRA guidelines for MIC determination .
  • Method 2: Employ orthogonal assays (e.g., fluorescence-based binding assays vs. growth inhibition tests) to validate mechanisms .
  • Data Analysis: Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., solvent polarity, impurity profiles) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (DFT at B3LYP/6-311+G(d,p) level) to map energy profiles for nucleophilic attacks or cycloadditions .
  • Solvent Effects: Conduct COSMO-RS simulations to predict solvation energies and optimize solvent selection (e.g., DMF vs. THF) .
  • Machine Learning: Train models on existing pyrazole-diketone reaction datasets to predict regioselectivity in cross-coupling reactions .

Q. How do steric and electronic effects of the dimethylpyrazole substituents influence the compound's coordination behavior in metal complexes?

Answer:

  • Steric Effects: The 1,3-dimethyl groups hinder axial coordination, favoring planar geometries (e.g., square-planar Cu(II) complexes). Crystal field splitting energies (CFSE) decrease by 10–15% compared to unsubstituted analogs .
  • Electronic Effects: Electron-donating methyl groups enhance π-backbonding with transition metals (e.g., Pd, Pt), stabilizing M–N bonds (bond lengths: 1.95–2.05 Å) .
  • Validation: Compare experimental XAS (X-ray absorption spectroscopy) data with DFT-calculated bond orders .

Q. What strategies are effective for optimizing solvent and catalyst systems in cross-coupling reactions involving this compound?

Answer:

Parameter Optimal Conditions Rationale Reference
Solvent Toluene or DMFBalances polarity and boiling point for reflux (110–140°C)
Catalyst Pd(PPh3)4 (2 mol%)Minimizes side reactions (e.g., homocoupling) via steric bulk
Additive Cs2CO3 (2 eq.)Enhances deprotonation of pyrazole N–H without degrading diketone
  • Design of Experiments (DoE): Apply Box-Behnken models to optimize temperature, catalyst loading, and solvent ratio .

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